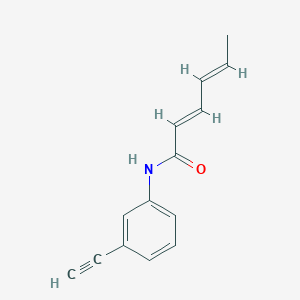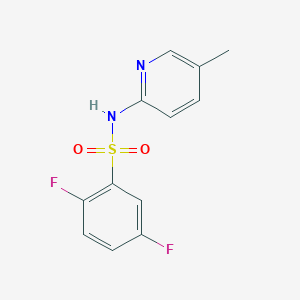![molecular formula C15H16BrNO3 B5322714 4-[(2-bromo-6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5322714.png)
4-[(2-bromo-6-methyl-1-benzofuran-3-yl)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-bromo-6-methyl-1-benzofuran-3-yl)acetyl]morpholine, also known as BAM, is a novel compound that has been gaining attention in scientific research. BAM is a synthetic compound that has shown potential in various biological applications, including as a therapeutic agent for cancer treatment.
Mécanisme D'action
4-[(2-bromo-6-methyl-1-benzofuran-3-yl)acetyl]morpholine exerts its biological activity through multiple mechanisms of action. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. By inhibiting HDAC activity, this compound can induce apoptosis in cancer cells and inhibit the growth of cancer cells. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. Additionally, this compound has been shown to have antimicrobial activity, inhibiting the growth of various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(2-bromo-6-methyl-1-benzofuran-3-yl)acetyl]morpholine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound also has a low toxicity profile, making it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, this compound has limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for 4-[(2-bromo-6-methyl-1-benzofuran-3-yl)acetyl]morpholine research. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. This includes studying its efficacy in animal models and developing formulations for clinical use. Another direction is to explore its potential as an antimicrobial agent, including its efficacy against antibiotic-resistant strains. Additionally, this compound can be further studied for its imaging applications, including its potential as a fluorescent probe for cancer cell imaging. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential for other biological applications.
In conclusion, this compound is a novel compound that has shown promising potential in various scientific research applications, including as a therapeutic agent for cancer treatment and as an antimicrobial agent. Its mechanism of action and biological activity are not fully understood, but further research can lead to a better understanding of its potential for other biological applications. This compound has several advantages for lab experiments, including its synthetic nature and low toxicity profile, but also has some limitations, including its limited solubility in water. Overall, this compound is a compound that warrants further investigation in scientific research.
Méthodes De Synthèse
4-[(2-bromo-6-methyl-1-benzofuran-3-yl)acetyl]morpholine is synthesized through a multistep process that involves the reaction of 2-bromo-6-methyl-1-benzofuran-3-carboxylic acid with morpholine. The resulting product is then acetylated with acetic anhydride to yield this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
4-[(2-bromo-6-methyl-1-benzofuran-3-yl)acetyl]morpholine has been studied extensively in various scientific research applications. One of the most promising applications is in cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. This compound has also been studied for its antimicrobial properties, showing potential as an antibiotic agent. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
2-(2-bromo-6-methyl-1-benzofuran-3-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-10-2-3-11-12(15(16)20-13(11)8-10)9-14(18)17-4-6-19-7-5-17/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNNDBPCQDAUCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)Br)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-fluorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5322631.png)

![N-(4-ethoxyphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5322634.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5322645.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322648.png)
![2-cyclopent-2-en-1-yl-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylacetamide](/img/structure/B5322654.png)
![N-{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzamide](/img/structure/B5322664.png)
![5-bromo-N-[1-(4-ethylphenyl)ethyl]nicotinamide](/img/structure/B5322671.png)
![2-methyl-N-{[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}tetrahydrofuran-2-carboxamide](/img/structure/B5322682.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5322684.png)
![3-(4-chloro-2-nitrophenyl)-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5322685.png)

![N,N,5-trimethyl-2-{[(2S,5R)-5-(thiomorpholin-4-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-4-amine](/img/structure/B5322689.png)
![(5-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5322695.png)